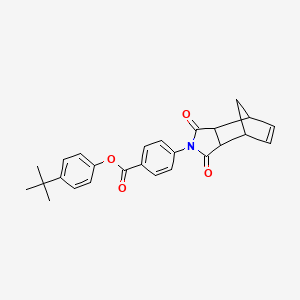
3-(1-Ethyl-3-methylpyrazol-4-yl)prop-2-enoyl chloride;hydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Méthodes De Préparation
The synthesis of 3-(1-Ethyl-3-methylpyrazol-4-yl)prop-2-enoyl chloride;hydrochloride can be achieved through several synthetic routes. One common method involves the reaction of 3-(1-Ethyl-3-methylpyrazol-4-yl)prop-2-enoyl chloride with hydrochloric acid to form the hydrochloride salt. The reaction conditions typically involve the use of a solvent such as dichloromethane and a catalyst to facilitate the reaction .
Industrial production methods for this compound may involve the use of continuous-flow systems to ensure high yield and purity. These methods often employ chlorinating agents such as oxalyl chloride or thionyl chloride to convert the corresponding acid to the acid chloride .
Analyse Des Réactions Chimiques
3-(1-Ethyl-3-methylpyrazol-4-yl)prop-2-enoyl chloride;hydrochloride undergoes various types of chemical reactions, including:
Substitution Reactions: The compound can react with amines to form amides. This reaction typically occurs in the presence of a base such as triethylamine.
Hydrolysis: When exposed to water, the compound hydrolyzes to form the corresponding acid.
Addition Reactions: The compound can participate in Michael addition reactions with nucleophiles such as amines and thiols.
Common reagents used in these reactions include bases like triethylamine, nucleophiles such as amines and thiols, and solvents like dichloromethane. The major products formed from these reactions include amides, acids, and addition products.
Applications De Recherche Scientifique
3-(1-Ethyl-3-methylpyrazol-4-yl)prop-2-enoyl chloride;hydrochloride has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Mécanisme D'action
The mechanism of action of 3-(1-Ethyl-3-methylpyrazol-4-yl)prop-2-enoyl chloride;hydrochloride involves its interaction with various molecular targets. The compound can act as an acylating agent, reacting with nucleophilic sites on proteins and enzymes. This interaction can lead to the inhibition of enzyme activity and disruption of cellular processes .
Comparaison Avec Des Composés Similaires
Similar compounds to 3-(1-Ethyl-3-methylpyrazol-4-yl)prop-2-enoyl chloride;hydrochloride include:
3-Chloro-3-(trimethylsilyl)prop-2-enoyl chloride: This compound also contains an enoyl chloride group and undergoes similar reactions.
3-(1-Methyl-1H-pyrazol-4-yl)prop-2-enoyl chloride: This compound is structurally similar but lacks the ethyl group on the pyrazole ring.
The uniqueness of this compound lies in its specific substitution pattern on the pyrazole ring, which can influence its reactivity and biological activity.
Propriétés
Formule moléculaire |
C9H12Cl2N2O |
|---|---|
Poids moléculaire |
235.11 g/mol |
Nom IUPAC |
3-(1-ethyl-3-methylpyrazol-4-yl)prop-2-enoyl chloride;hydrochloride |
InChI |
InChI=1S/C9H11ClN2O.ClH/c1-3-12-6-8(7(2)11-12)4-5-9(10)13;/h4-6H,3H2,1-2H3;1H |
Clé InChI |
ZQBIHHDMAYGDOM-UHFFFAOYSA-N |
SMILES canonique |
CCN1C=C(C(=N1)C)C=CC(=O)Cl.Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![N~2~-{4,6-bis[(4-ethoxyphenyl)amino]-1,3,5-triazin-2-yl}-N-(4-methoxyphenyl)glycinamide](/img/structure/B12462068.png)
![2-{[(3,4-Dimethylphenoxy)acetyl]amino}-5-methylbenzoic acid](/img/structure/B12462077.png)


![5,6-dibromo-2-{3-[(1-oxo-1-phenylpropan-2-yl)oxy]phenyl}hexahydro-1H-4,7-methanoisoindole-1,3(2H)-dione](/img/structure/B12462099.png)

![4-{[4-(Furan-2-yl)-1,3-thiazol-2-yl]amino}benzenesulfonamide](/img/structure/B12462113.png)
![(8S,9R,10S,11S,13R,14S,16S,17R)-13-(2-chloroacetyl)-9-fluoro-11-hydroxy-10,16,17-trimethyl-3-oxo-6,7,8,9,10,11,12,13,14,15,16,17-dodecahydro-3H-cyclopenta[a]phenanthren-17-yl propionate](/img/structure/B12462120.png)
![2-(4-Methoxyphenyl)-2-oxoethyl 4-({5-[2-(4-methoxyphenyl)-2-oxoethoxy]-5-oxopentanoyl}amino)benzoate](/img/structure/B12462138.png)

![N,N'-bis[4-(acetylsulfamoyl)phenyl]hexanediamide](/img/structure/B12462143.png)
![2-{4-[3-(3,4-dimethylphenoxy)propoxy]-3-methoxyphenyl}-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B12462145.png)
![N-(2-{[2-(cyclohexylamino)-2-oxoethyl]sulfanyl}-1,3-benzothiazol-6-yl)butanamide](/img/structure/B12462151.png)

